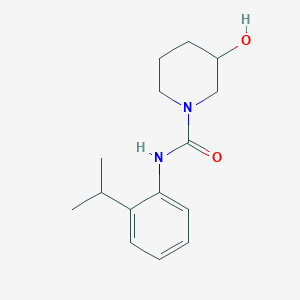
1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also appears to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one limitation is that the compound is still in the early stages of research, and more studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
The potential therapeutic applications of 1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea are vast, and there are many future directions for research. One direction is to further study the mechanism of action of the compound, which may lead to the development of more effective drugs. Another direction is to study the potential side effects of the compound, which will be important for its eventual use in humans. Additionally, more studies are needed to determine the optimal dosage and administration of the compound for its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been achieved using several methods. One of the most common methods involves the reaction of 3-furanmethanol with 3-fluoro-4-methylbenzoyl isocyanate in the presence of a base. The resulting product is then treated with urea to obtain 1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential therapeutic applications. In vitro studies have shown that the compound has anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-11(6-12(9)14)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGWUSZGILEURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

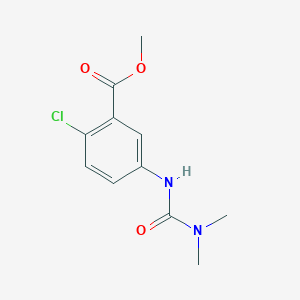

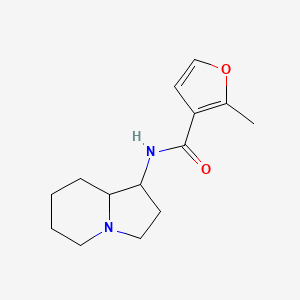
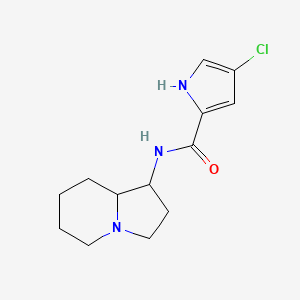

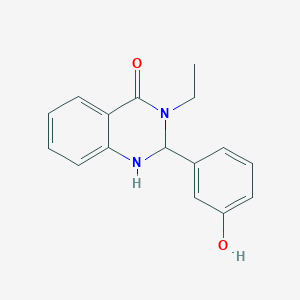
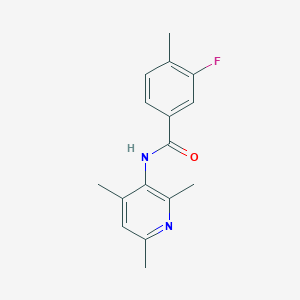

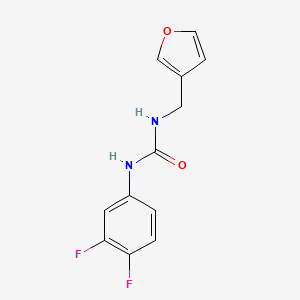
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
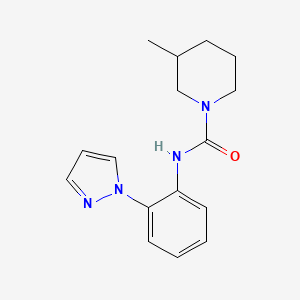
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
